Biochemical Potency: LIMK-IN-1 vs. BMS-5 (LIMKi3)
LIMK-IN-1 exhibits approximately 14-fold greater biochemical potency against LIMK1 compared to the widely used reference inhibitor BMS-5 (LIMKi3). Against LIMK2, LIMK-IN-1 is approximately 8.9-fold more potent. This potency differential is critical for in vitro studies where achieving maximal target engagement at lower compound concentrations reduces the risk of off-target effects [1].
| Evidence Dimension | LIMK1 biochemical inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.5 nM (MedChemExpress); 3.2 nM (ProbeChem) |
| Comparator Or Baseline | BMS-5 (LIMKi3): 7 nM |
| Quantified Difference | 0.5 nM vs. 7 nM (14-fold difference); 3.2 nM vs. 7 nM (2.2-fold difference) |
| Conditions | In vitro kinase activity assay |
Why This Matters
Higher biochemical potency enables lower working concentrations in cellular assays, minimizing solvent toxicity and off-target kinase inhibition.
- [1] MedChemExpress. LIMK-IN-1 Product Datasheet. View Source
